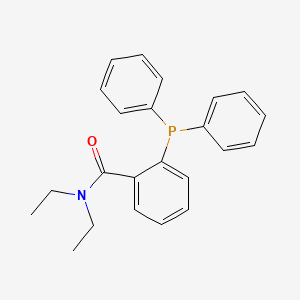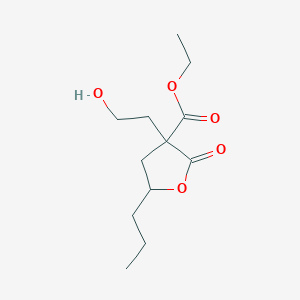
Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate is an organic compound with a complex structure that includes a tetrahydrofuran ring, a hydroxyethyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate typically involves the reaction of a suitable precursor with ethyl 3-oxobutanoate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product. The process often involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while reduction of the ester group may produce an alcohol.
Applications De Recherche Scientifique
Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate can be compared with similar compounds such as:
Ethyl 3-oxobutanoate: A simpler ester with similar reactivity but lacking the tetrahydrofuran ring.
2-Hydroxyethyl acrylate: Contains a hydroxyethyl group but differs in the presence of an acrylate moiety instead of a tetrahydrofuran ring.
Tetrahydrofuran-3-carboxylic acid: Shares the tetrahydrofuran ring but has a carboxylic acid group instead of an ester.
Propriétés
Formule moléculaire |
C12H20O5 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyloxolane-3-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-3-5-9-8-12(6-7-13,11(15)17-9)10(14)16-4-2/h9,13H,3-8H2,1-2H3 |
Clé InChI |
XDGFWXGJFMPZSH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(C(=O)O1)(CCO)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)


![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)

![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
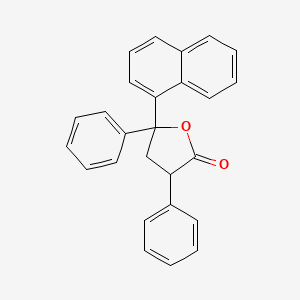

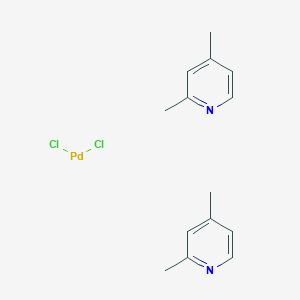
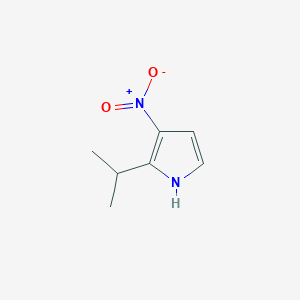
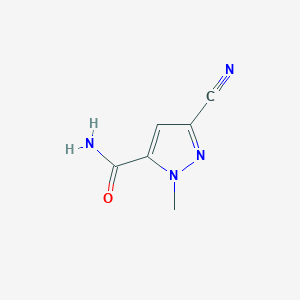
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
